

Spectroscopic characterization of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

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Compound of Interest

Compound Name: 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Cat. No.: B065159

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3-Fluoro-4-(piperazin-1-yl)benzonitrile**

Introduction: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery and materials science, **3-Fluoro-4-(piperazin-1-yl)benzonitrile** (CAS No. 182181-38-0) represents a key structural motif. Its unique combination of a fluorinated benzonitrile scaffold and a piperazine moiety makes it a versatile building block for synthesizing compounds with significant pharmacological potential. The fluorine atom can enhance metabolic stability and binding affinity, the nitrile group offers a handle for further chemical transformations, and the piperazine ring is a common pharmacophore known to improve solubility and permeability.

Given its role as a critical intermediate, unambiguous confirmation of its structure and purity is paramount. Failure to do so can have cascading effects, leading to flawed biological data, wasted resources, and compromised research outcomes. This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive characterization of this molecule. We will move beyond simple data reporting to explain the causal-level reasoning behind experimental choices and data interpretation, ensuring a self-validating and trustworthy analytical workflow.

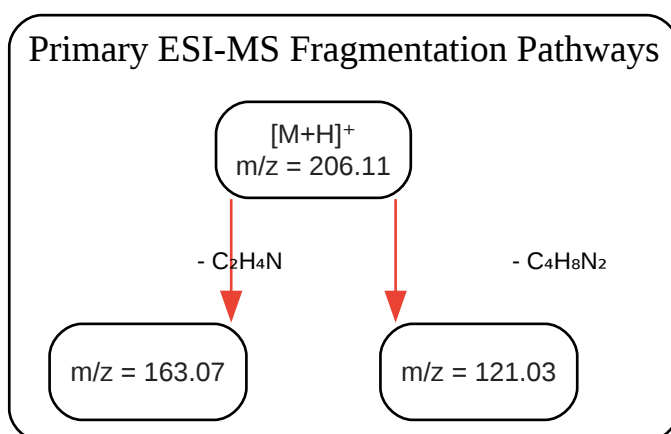
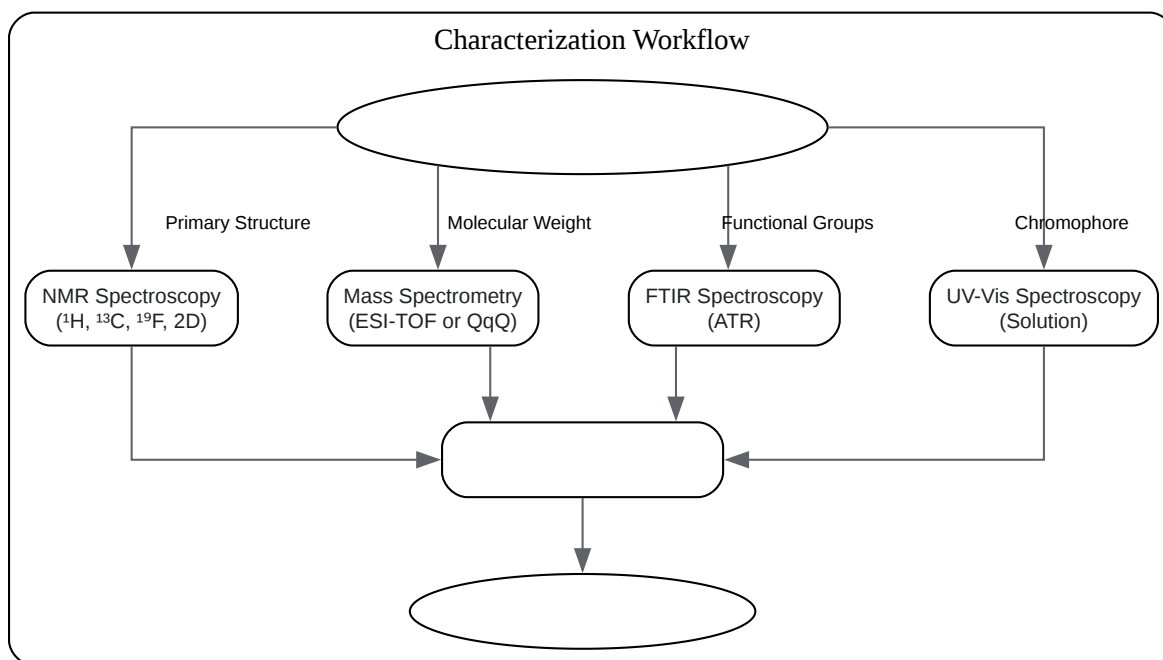
Molecular Structure and Spectroscopic Highlights

Before delving into specific techniques, it is crucial to analyze the molecule's structure to anticipate its spectroscopic behavior.

- Molecular Formula: $C_{11}H_{12}FN_3$
- Molecular Weight: 205.23 g/mol
- Key Features:
 - Trisubstituted Aromatic Ring: An ABCD spin system with complex proton-proton and proton-fluorine couplings.
 - Nitrile Group ($-C\equiv N$): A strong, sharp infrared absorbance and a distinct ^{13}C NMR signal.
 - Piperazine Ring: Two chemically distinct sets of methylene ($-CH_2-$) protons, giving rise to characteristic signals in 1H and ^{13}C NMR. The secondary amine proton ($-NH$) is also present.
 - Fluorine Atom ($-F$): A single fluorine atom directly attached to the aromatic ring, which will produce a characteristic ^{19}F NMR signal and induce observable coupling to adjacent 1H and ^{13}C nuclei.

Comprehensive Spectroscopic Workflow

A multi-technique approach is non-negotiable for robust characterization. Each method provides a unique and complementary piece of the structural puzzle. Our workflow is designed to build a self-consistent and verifiable dataset.



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